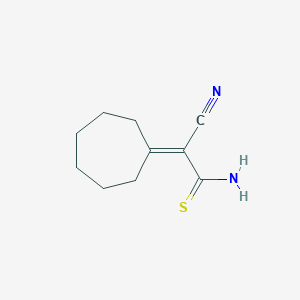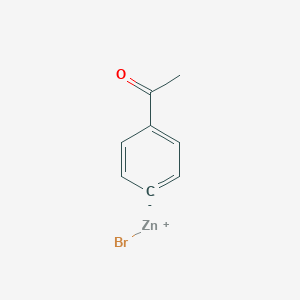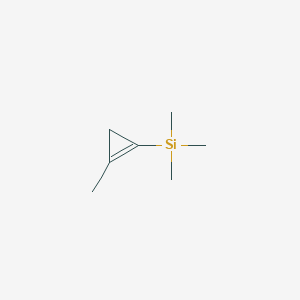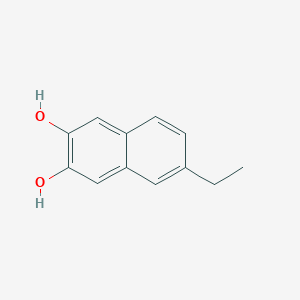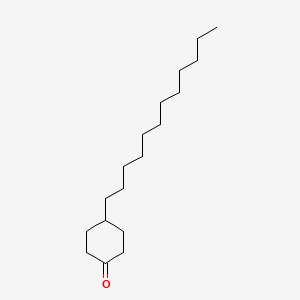
4-Dodecylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecylcyclohexanone is an organic compound belonging to the class of cyclic ketones It consists of a cyclohexane ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Dodecylcyclohexanone can be synthesized through the oxidation of 4-dodecylcyclohexanol. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of dodecylcyclohexane. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dodecylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to 4-dodecylcyclohexanol using reducing agents like sodium borohydride.
Substitution: The ketone group can participate in nucleophilic substitution reactions to form derivatives such as oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxylamine, hydrazine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 4-Dodecylcyclohexanol.
Substitution: Oximes, hydrazones.
Wissenschaftliche Forschungsanwendungen
4-Dodecylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of cyclic ketones in microorganisms.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-dodecylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can form reversible covalent bonds with nucleophiles, such as amino groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A simpler cyclic ketone with similar reactivity but lacking the long alkyl chain.
4-Dodecylcyclohexanol: The reduced form of 4-dodecylcyclohexanone.
Dodecylcyclohexane: A hydrocarbon with a similar structure but without the ketone functional group.
Uniqueness: this compound is unique due to the presence of both a long alkyl chain and a ketone functional group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
4-dodecylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h17H,2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVXXLKBRCPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340628 |
Source


|
| Record name | 4-Dodecylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161194-40-7 |
Source


|
| Record name | 4-Dodecylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
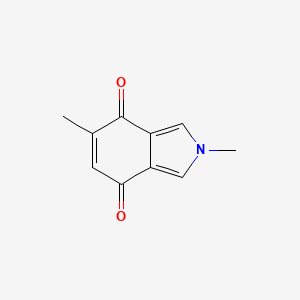
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
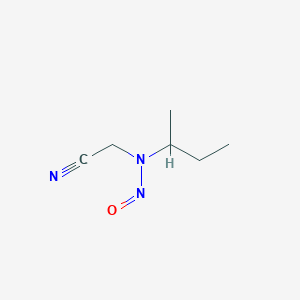

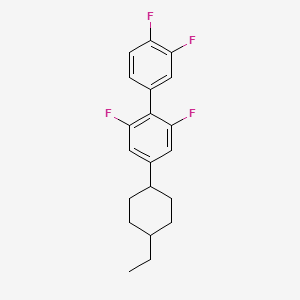
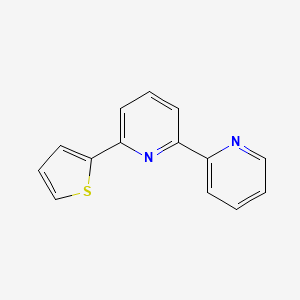
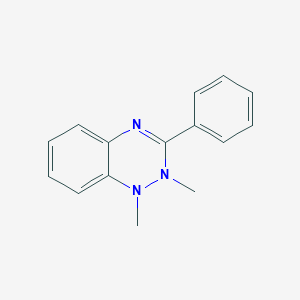
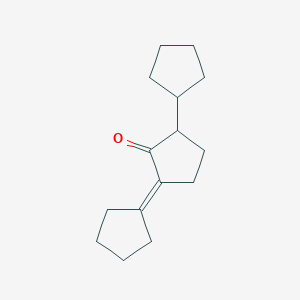
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

